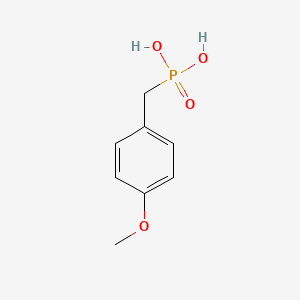

(4-methoxyphenyl)methylphosphonic Acid

Description

General Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, a class of organic molecules containing phosphorus, are integral to numerous areas of contemporary chemistry. wikipedia.orgunacademy.com The scientific study of their properties and synthesis, known as organophosphorus chemistry, has yielded a vast array of compounds with significant practical applications. wikipedia.orgunacademy.com A primary use for these compounds is in agriculture for pest control, where they have served as alternatives to chlorinated hydrocarbons which are known to persist in the environment. unacademy.com

The definition of organophosphorus compounds can be broad, sometimes including any compound with an organic substituent, even without a direct phosphorus-carbon (P-C) bond. wikipedia.org This class, therefore, encompasses a wide variety of structures, including organophosphates, phosphonates, and phosphines. unacademy.comwikipedia.orgchemeurope.com Phosphorus can exist in several oxidation states, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Beyond agriculture, organophosphorus compounds are used as flame retardants in textiles, additives for motor oil, and in the manufacturing of plastics and solvents. wikipedia.orgnih.gov While some are highly effective insecticides, others are known for their extreme toxicity to humans, such as the nerve agents sarin (B92409) and VX. wikipedia.orgunacademy.com

The Phosphonic Acid Functional Group: Structural and Reactivity Contexts

Within the broader family of organophosphorus compounds, phosphonic acids are distinguished by a specific functional group. This group is characterized by a tetrahedral phosphorus atom directly bonded to a carbon atom (a P-C bond), a doubly bonded oxygen atom (P=O), and two hydroxyl (-OH) groups. nih.govresearchgate.netnih.gov This structure is a key point of differentiation from phosphate (B84403) esters, which feature a P-O-C linkage. wikipedia.org

Phosphonic acids are typically non-volatile solids that exhibit poor solubility in organic solvents but are soluble in water and alcohols. wikipedia.org The P-C bond is generally stable, though it can be cleaved under certain oxidative conditions. nih.gov The two hydroxyl groups confer acidic properties. For phosphonic acids with an aromatic substituent, the first pKa typically ranges from 1.1 to 2.3, and the second pKa is in the range of 5.3 to 7.2, with the exact values depending on the electronic properties of the carbon-bonded substituent. nih.gov This dual acidity, along with the P=O group, allows phosphonic acids to be excellent hydrogen bond donors and acceptors, leading to the formation of self-assembling supramolecular structures. nih.gov Furthermore, phosphonic acids are recognized as effective chelating agents for metal ions, a property that is enhanced by the presence of other functional groups like amines. wikipedia.orgresearchgate.net

Academic and Research Importance of the (4-Methoxyphenyl)methylphosphonic Acid Scaffold

The this compound scaffold has garnered specific interest in medicinal chemistry research. This particular molecular framework serves as a basis for the rational design and synthesis of new, targeted therapeutic agents. semanticscholar.orgnih.gov A significant area of investigation involves its use in developing enzyme inhibitors. semanticscholar.orgnih.gov

Notably, derivatives of this compound have been synthesized and evaluated as inhibitors of purple acid phosphatases (PAPs). semanticscholar.orgresearchgate.net PAPs are metallo-hydrolases that are implicated in bone resorption, and their overactivity can be associated with metabolic bone disorders like osteoporosis. nih.govresearchgate.net Consequently, human PAP is considered an attractive target for the development of anti-osteoporotic drugs. nih.gov

Research in this area has focused on synthesizing various derivatives, for example, by adding alkylsulfonamido groups with varying alkyl chain lengths to the core scaffold. semanticscholar.org These studies aim to understand the structure-activity relationship, investigating how modifications to the scaffold affect the compound's ability to inhibit the target enzyme. semanticscholar.orgnih.gov The inhibitory potential of these synthesized compounds is then assessed through enzyme kinetic studies, providing valuable data for the development of more potent and specific inhibitors. semanticscholar.orgnih.gov

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds discussed in research literature.

Table 1: Physicochemical Properties of Selected Phosphonic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (4-methoxyphenyl)phosphonic acid | C₇H₉O₄P | 188.12 | 21778-19-8 |

| Methylphosphonic acid | CH₅O₃P | 96.02 | 993-13-5 |

| (Hexylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid | C₁₄H₂₄NO₆PS | 365 | Not Available |

| (Hexadecylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid | C₂₄H₄₄NO₆PS | 505 | Not Available |

| Diethyl(amino(4-methoxyphenyl)methyl)phosphonate | C₁₂H₂₀NO₄P | 204 | Not Available |

Data sourced from references nih.govchemicalbook.comchemsynthesis.comwikipedia.org.

Table 2: Research Findings on (4-methoxyphenyl)methyl)phosphonic Acid Derivatives as Red Kidney Bean PAP Inhibitors

| Derivative Compound | Alkyl Chain Length | Inhibition Constant (Kᵢ) | Inhibition Type |

| 4a | Hexyl (6 Carbons) | Not specified, but less potent | Not specified |

| 4d | Hexadecyl (16 Carbons) | 1.1 µM | Mixed |

| Not specified | Dodecyl (12 Carbons) | Not specified | Noncompetitive |

This table summarizes findings from a study on derivatives of alkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid. The potency of the inhibitors was found to improve with increasing alkyl chain length. Data sourced from references semanticscholar.orgnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O4P/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAVFSMXCWTYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378719 | |

| Record name | (4-methoxyphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40299-61-4 | |

| Record name | (4-methoxyphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40299-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 4 Methoxyphenyl Methylphosphonic Acid and Its Derivatives

Established Synthetic Routes to (4-Methoxyphenyl)methylphosphonic Acid

The creation of this compound is typically achieved through synthetic routes that build the core structure from simple starting materials, followed by the conversion of a phosphonate (B1237965) ester into the desired phosphonic acid.

Multi-Step Synthesis from Precursors (e.g., p-Methoxybenzaldehyde, Diethyl Phosphite (B83602), and Amines)

A common and versatile multi-step approach to α-aminophosphonic acids and their derivatives, including the this compound framework, is based on the Kabachnik-Fields reaction. researchgate.net This reaction involves the condensation of an aldehyde, an amine, and a phosphite.

In a typical synthesis, the initial step involves reacting p-methoxybenzaldehyde with diethyl phosphite and an amine source, such as ammonium (B1175870) acetate, in a solvent like ethanol (B145695). nih.govsemanticscholar.org This three-component reaction yields the key intermediate, diethyl(amino(4-methoxyphenyl)methyl)phosphonate. nih.govsemanticscholar.org This α-aminophosphonate is a versatile precursor that can be isolated or used directly.

From this intermediate, a variety of derivatives can be synthesized. For example, the amino group can be acylated or reacted with sulfonyl chlorides to produce the corresponding amides or sulfonamides. semanticscholar.org This strategy allows for the introduction of diverse functional groups onto the molecule before the final hydrolysis step. The synthesis of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates is one such example, where the precursor amine is reacted with different sulfonyl chlorides. semanticscholar.org

The final step in this sequence is the hydrolysis of the diethyl phosphonate ester to the phosphonic acid, a process detailed in the following section. This multi-step approach provides a modular route to a library of this compound derivatives.

Table 1: Example of a Multi-Step Synthesis Pathway

| Step | Reactants | Product | Conditions | Reference |

|---|---|---|---|---|

| 1 | p-Methoxybenzaldehyde, Diethyl Phosphite, Ammonium Acetate | Diethyl(amino(4-methoxyphenyl)methyl)phosphonate | Ethanol, 60 °C, 48h | nih.gov, semanticscholar.org |

| 2 | Diethyl(amino(4-methoxyphenyl)methyl)phosphonate, Sulfonyl Chloride, DIPEA | Diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonate | Dichloromethane (B109758), 24h | semanticscholar.org |

Hydrolysis of Phosphonate Esters to Phosphonic Acids

The conversion of phosphonate esters to phosphonic acids is a fundamental transformation and the final step in many synthetic routes. wikipedia.org Phosphonate esters are generally susceptible to hydrolysis, which can be achieved under either acidic or basic conditions. wikipedia.org For dialkyl phosphonates, the hydrolysis occurs in a consecutive, two-step manner, cleaving one ester group at a time. nih.gov

Acid-catalyzed hydrolysis is a conventional method for dealkylating phosphonate esters. The process typically involves heating the phosphonate ester with a strong mineral acid, such as concentrated hydrochloric acid. nih.govresearchgate.net The reaction is often performed at reflux temperatures for several hours to ensure complete conversion. nih.gov

The rate of hydrolysis is influenced by the nature of the substituents on the phosphonate. Studies on various substituted α-hydroxybenzylphosphonates have shown that electron-withdrawing groups on the aromatic ring can facilitate the hydrolysis, leading to shorter reaction times. mdpi.com The hydrolysis of the second ester group is generally the rate-determining step. mdpi.com While effective, these harsh conditions may not be suitable for sensitive substrates. In some cases, microwave irradiation has been used to significantly accelerate acid-catalyzed hydrolysis. nih.gov

Table 2: Research Findings on Acid-Catalyzed Hydrolysis of Dialkyl Phosphonates

| Substrate Type | Reagent | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Arylphosphonates | Concentrated HCl | Reflux, 12h | Effective for preparing various arylphosphonic acids. | nih.gov |

| α-Hydroxybenzylphosphonates | Concentrated HCl | Reflux, 2.5–9.5h | Reaction rate is dependent on aryl substituents; electron-withdrawing groups accelerate the reaction. | mdpi.com |

A milder and often preferred method for the dealkylation of phosphonate esters is the McKenna reaction, which utilizes silyl (B83357) halides. researchgate.netrsc.org This two-step procedure involves the reaction of the phosphonate ester with a trimethylsilyl (B98337) halide, typically bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI), to form a bis(trimethylsilyl) phosphonate intermediate. nih.govrsc.org This intermediate is highly susceptible to solvolysis and is readily cleaved by the addition of a protic solvent like methanol (B129727) or water to yield the final phosphonic acid. rsc.org

This method is widely used due to its mild reaction conditions, high yields, and excellent chemoselectivity, often leaving other sensitive functional groups like carboxylate esters untouched. nih.govrsc.org A common variation involves the use of chlorotrimethylsilane (B32843) (TMSCl) in combination with an alkali metal iodide, such as sodium iodide (NaI). nih.govsemanticscholar.org The in-situ generation of the more reactive TMSI facilitates the dealkylation. This specific protocol has been successfully applied to the synthesis of derivatives of this compound, where the corresponding diethyl ester is treated with TMSCl and NaI in acetonitrile (B52724) at 40°C. nih.gov In other cases, TMSCl alone can be effective at elevated temperatures in a sealed vessel. google.comnih.gov

Table 3: Comparison of Silyl Halide-Mediated Dealkylation Methods

| Reagent(s) | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Bromotrimethylsilane (TMSBr) | Room temperature | Mild, rapid, high yield, chemoselective | rsc.org, nih.gov |

| Iodotrimethylsilane (TMSI) | Room temperature | Rapid, quantitative | rsc.org |

| Chlorotrimethylsilane (TMSCl) / NaI | 40 °C, Acetonitrile | Milder than TMSCl alone, effective for specific substrates | nih.gov, semanticscholar.org |

One-Pot Synthetic Procedures

One-pot syntheses are highly valued in organic chemistry for their efficiency, as they combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, resources, and reducing waste. In the context of this compound, the Kabachnik-Fields reaction to form the precursor diethyl(amino(4-methoxyphenyl)methyl)phosphonate is itself a one-pot, three-component synthesis. researchgate.netsemanticscholar.org

Building on this, it is conceptually feasible to develop a one-pot procedure that combines the initial formation of the phosphonate ester with its subsequent hydrolysis. Such a process might involve performing the Kabachnik-Fields reaction and then, after a suitable time, adding the hydrolysis reagents (e.g., concentrated HCl or a silyl halide system) directly to the reaction mixture. While specific literature detailing a one-pot synthesis of the title compound from p-methoxybenzaldehyde through to the final acid is not prevalent, similar one-pot strategies are known. For instance, procedures have been developed where Suzuki-Miyaura cross-coupling to form an intermediate is immediately followed by another reaction in the same vessel. researchgate.net This principle of sequential, non-isolated reactions points towards the potential for a more streamlined synthesis of this compound.

Selective Derivatization Strategies of the this compound Moiety

The this compound molecule offers several sites for selective derivatization, both on the phosphonic acid group itself and on the core structure. As discussed previously, a primary strategy for derivatization involves modifying the α-amino phosphonate intermediate before the final hydrolysis step. semanticscholar.org This allows for the synthesis of a wide range of N-substituted derivatives.

Alternatively, derivatization can be performed on the final phosphonic acid. The phosphonic acid functional group is diprotic and can be esterified. wikipedia.org This is often done for analytical purposes, for example, to make the compound more volatile for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) have been used for the simultaneous derivatization of phosphonic acids. The reaction of the acidic protons with derivatizing agents like pentafluorobenzyl bromide (PFB-Br) is another established method for modifying carboxylic and other acidic groups. nih.gov These reactions convert the non-volatile acid into a more easily analyzable ester derivative, highlighting the reactivity of the phosphonic acid moiety for further functionalization.

Selective Monoesterification of Phosphonic Acids

The selective monoesterification of phosphonic acids is a critical transformation, as monoesters serve as important intermediates in the synthesis of more complex molecules. Direct esterification of phosphonic acids can be challenging, often requiring specific reagents and conditions to achieve high selectivity for the monoester over the diester.

Several methods have been developed to address this challenge. One effective approach involves the use of triethyl orthoacetate as both a reagent and a solvent. researchgate.netnih.gov The reaction temperature has been identified as a crucial factor influencing the outcome. At lower temperatures (e.g., 30 °C), the reaction selectively produces monoesters, while higher temperatures favor the formation of diesters. researchgate.netnih.gov This temperature-dependent selectivity allows for the controlled synthesis of either the mono- or diethyl ester of a given phosphonic acid. nih.gov The substrate scope for this methodology has been demonstrated with both aromatic and aliphatic phosphonic acids. nih.gov

Another strategy for selective monoesterification utilizes microwave-assisted synthesis in the presence of ionic liquids, such as [bmim][BF4]. nih.gov This "green" method has been successfully applied to the monoesterification of various alkylphosphonic acids with C2–C4 alcohols, achieving selectivities in the range of 80–98%. nih.gov The pure monoesters can be isolated by conversion to their sodium salts, removal of the diester by extraction, and subsequent acidification. nih.gov

Direct esterification of phosphonic acids with an alcohol in the presence of a catalytic amount of phenylarsonic acid has also been reported as a viable method for preparing monoesters. researchgate.net This process typically involves the azeotropic removal of water to drive the reaction to completion. researchgate.net

Table 1: Selective Monoesterification of Phosphonic Acids

| Phosphonic Acid | Reagent/Conditions | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Butylphosphonic acid | Triethyl orthoacetate, 30°C | Monoethyl butylphosphonate | Selective formation | nih.gov |

| Phenylphosphonic acid | Triethyl orthoacetate, 30°C | Monoethyl phenylphosphonate | Selective formation | nih.gov |

| Methylphosphonic acid | Ethanol, [bmim][BF4], MW | Monomethyl methylphosphonate | 80-98% selectivity, 61-79% isolated yield | nih.gov |

| Methylphosphonic acid | Isopropyl alcohol, Phenylarsonic acid catalyst | Isopropyl hydrogen methylphosphonate | Good yield | researchgate.net |

Alkylation and Amidation Reactions of Phosphonate Precursors

The synthesis of diverse derivatives of this compound often proceeds through the alkylation and amidation of key phosphonate precursors. A common starting point for these syntheses is the preparation of diethyl(amino(4-methoxyphenyl)methyl)phosphonate. This intermediate is typically synthesized via a one-pot reaction between p-methoxybenzaldehyde, ammonium acetate, and diethyl phosphite in ethanol at elevated temperatures. nih.govsemanticscholar.org

Once the diethyl(amino(4-methoxyphenyl)methyl)phosphonate is obtained, it can be converted to its hydrochloride salt. semanticscholar.org This salt serves as a versatile precursor for subsequent amidation reactions. For instance, reaction with various sulfonyl chlorides in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane yields a range of diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonates. nih.govsemanticscholar.org These reactions are typically stirred for an extended period to ensure completion, and the products are purified using column chromatography. nih.govsemanticscholar.org

The resulting diethyl phosphonate esters can then be converted to the final phosphonic acids. A common method for this dealkylation is the McKenna reaction, which involves treatment with bromotrimethylsilane (TMSBr) or a combination of sodium iodide and chlorotrimethylsilane (TMSCl) in a solvent like acetonitrile, followed by a workup procedure to yield the desired (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acids. nih.govsemanticscholar.org

Table 2: Synthesis of this compound Derivatives

| Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| p-Methoxybenzaldehyde, Diethyl phosphite, NH4OAc | Ethanol, 60°C | Diethyl(amino(4-methoxyphenyl)methyl)phosphonate | nih.govsemanticscholar.org |

| Diethyl(amino(4-methoxyphenyl)methyl)phosphonate HCl salt | Sulfonyl chloride, DIPEA | Diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonate | nih.govsemanticscholar.org |

| Diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonate | NaI, TMSCl | (Alkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid | nih.govsemanticscholar.org |

Preparation of Analytical Derivatives (e.g., for GC/MS Analysis)

For the analysis of phosphonic acids by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase their volatility and thermal stability. jfda-online.com A common derivatization technique for phosphonic acids is methylation, which converts the non-volatile acid into its more volatile methyl ester. researchgate.net

Trimethylsilyldiazomethane (TMSDAM) is a reagent frequently used for this purpose. researchgate.net The reaction of alkyl methylphosphonic acids with TMSDAM yields the corresponding methyl esters, which are amenable to GC/MS analysis. researchgate.net This method has been developed to create qualitative standards for various alkyl methylphosphonates. researchgate.net Other derivatizing agents, such as diazomethane, are also used for the methylation of phosphonic acids prior to analysis. researchgate.net The choice of derivatizing reagent can be optimized for rapid screening and analysis. researchgate.net Silylation is another common derivatization technique, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The selection of the appropriate derivatization method depends on the specific analytical requirements and the nature of the analyte. nih.gov

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yields and minimize reaction times and waste. For the synthesis of this compound and its derivatives, various parameters can be adjusted.

In the case of selective esterification, temperature has been shown to be a key factor in determining the product distribution between mono- and diesters. researchgate.netnih.gov The choice of solvent and the use of microwave irradiation can also significantly impact reaction efficiency. For instance, using water as a solvent under microwave irradiation has been shown to dramatically increase the yield of certain multi-component reactions compared to conventional heating in other solvents like ethanol. researchgate.net

The McKenna reaction for the dealkylation of phosphonate esters to phosphonic acids can be accelerated using microwave irradiation. nih.gov This microwave-assisted bromotrimethylsilane (MW-BTMS) method can dramatically reduce reaction times compared to conventional heating, while maintaining high chemoselectivity. nih.gov The polarity of the solvent can also influence the rate of these microwave-accelerated reactions. nih.gov

Systematic studies often involve screening a variety of solvents, temperatures, and catalysts to identify the optimal conditions for a specific transformation. researchgate.netresearchgate.net For example, in a three-component reaction, switching from refluxing in water to microwave irradiation in water led to a significant increase in yield from 21% to 76%. researchgate.net

Table 3: Optimization of a Three-Component Reaction Yield

| Entry | Solvent | Heating Method | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Water | Reflux | 21 | researchgate.net |

| 2 | Water | Microwave | 76 | researchgate.net |

| 3 | Ethanol | Reflux | 47 | researchgate.net |

| 4 | Ethanol | Microwave | 29 | researchgate.net |

Industrial Production Methods for this compound Analogues

The industrial-scale production of this compound analogues requires synthetic methods that are not only efficient and high-yielding but also cost-effective and scalable. While specific industrial processes for this compound are not detailed in the provided literature, general principles for the large-scale synthesis of related phosphonic acids can be considered.

The Moedritzer–Irani reaction, which produces amino-bis(methylenephosphonic) acids from an amine, formaldehyde, and phosphorous acid, is noted for its applicability on a large scale. beilstein-journals.org Similarly, the use of solid-supported catalysts, such as Nafion, has been shown to facilitate the large-scale preparation of phosphonic acids through a simple process. acs.org

For analogues that start from p-anisaldehyde (4-methoxybenzaldehyde), the cost and availability of this starting material are important considerations. The synthesis of related compounds, such as 4-methoxyphenylacetic acid, has been described in patents, indicating commercial interest in this structural motif. googleapis.comgoogle.comgoogle.com The selection of organic ligands and metal sources for large-scale synthesis often relies on their availability as bulk chemicals, such as polymer monomers or intermediates in the pharmaceutical or pesticide industries. nih.gov

Mechanistic Investigations of Reactions Involving 4 Methoxyphenyl Methylphosphonic Acid Derivatives

Hydrolysis Mechanisms of (4-Methoxyphenyl)methylphosphonic Esters

The hydrolysis of (4-methoxyphenyl)methylphosphonic esters, like other phosphonate (B1237965) esters, can proceed through different mechanisms depending on the pH of the solution. These pathways involve either cleavage of the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond.

Acid-Catalyzed Hydrolysis: AAc2 and AAl1 Pathways

The acid-catalyzed hydrolysis of phosphonate esters predominantly follows two major mechanistic routes: AAc2 and AAl1. nih.gov The nomenclature indicates the nature of the reaction: 'A' for acid-catalyzed, 'Ac' for acyl (P-O bond) cleavage, 'Al' for alkyl (C-O bond) cleavage, and the number signifies the molecularity of the rate-determining step. ucoz.com

AAc2 (Acid-Catalyzed Acyl-Oxygen Cleavage, Bimolecular): This is a common pathway for the hydrolysis of most phosphonate esters. nih.govucoz.com The mechanism involves the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic. A water molecule then acts as a nucleophile, attacking the phosphorus atom in a bimolecular rate-determining step. semanticscholar.org This leads to the formation of a tetrahedral intermediate, followed by the cleavage of the P-O bond to release the alcohol and the phosphonic acid. semanticscholar.org For esters of primary and secondary alcohols, this AAc2 pathway is generally favored. ucoz.com

AAl1 (Acid-Catalyzed Alkyl-Oxygen Cleavage, Unimolecular): This pathway becomes significant for esters containing an alkyl group (R') that can form a stable carbocation, such as a tertiary alkyl or benzyl (B1604629) group. ucoz.comyoutube.com The reaction is initiated by the protonation of the ester's alkoxy oxygen. youtube.com The rate-determining step is the unimolecular cleavage of the C-O bond, which releases the carbocation and the phosphonic acid. ucoz.comyoutube.com The carbocation is then captured by water to form the corresponding alcohol. youtube.com Secondary benzylic esters may switch from an AAc2 mechanism in dilute acid to an AAl1 mechanism in concentrated acid. ucoz.com Generally, acid-catalyzed hydrolysis of organophosphorous esters tends to favor C-O bond cleavage. viu.ca

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis of esters, also known as saponification, typically proceeds via the BAc2 mechanism. masterorganicchemistry.comyoutube.com This is the most common pathway for this class of reactions. ucoz.com

BAc2 (Base-Catalyzed Acyl-Oxygen Cleavage, Bimolecular): The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom of the (4-methoxyphenyl)methylphosphonate ester. youtube.com This addition forms a transient, high-energy pentacoordinate (trigonal bipyramidal) intermediate. masterorganicchemistry.com Subsequently, the intermediate collapses, eliminating the alkoxide leaving group (⁻OR) and forming the phosphonic acid. masterorganicchemistry.com Because the reaction is conducted in a basic medium, the acidic proton of the phosphonic acid is rapidly abstracted by a base (either the alkoxide or hydroxide ion), driving the reaction to completion and forming the carboxylate salt. masterorganicchemistry.comyoutube.com It is generally observed that base-catalyzed hydrolysis of organophosphorous esters favors the cleavage of the P-O bond. viu.ca

Esterification Reaction Mechanisms of (4-Methoxyphenyl)methylphosphonic Acid

The esterification of phosphonic acids is more complex than that of carboxylic acids because it can yield both mono- and diester products. nih.gov Recent studies have identified methods for the selective synthesis of these esters by controlling reaction conditions, particularly temperature. nih.govnih.gov

Role of Key Intermediates (e.g., 1,1-Diethoxyethyl Ester of Phosphonic Acid)

In the selective esterification of phosphonic acids using triethyl orthoacetate, a key intermediate has been identified. nih.gov At lower temperatures (e.g., 30 °C), the reaction proceeds through the formation of a 1,1-diethoxyethyl ester of phosphonic acid . nih.govnih.govresearchgate.net This intermediate is crucial for the selective formation of the monoester product. nih.govnih.gov The proposed mechanism is analogous to the esterification of carboxylic acids with orthoesters, where a dialkoxy carboxylate intermediate is formed. nih.govresearchgate.net The formation of this specific intermediate at low temperatures prevents the reaction from proceeding to the diester stage. nih.gov

Temperature Effects on Reaction Selectivity (Mono- vs. Diester Formation)

Temperature has a profound effect on the outcome of the esterification of phosphonic acids like this compound. nih.govnih.gov A study demonstrated that by simply adjusting the reaction temperature, one can selectively synthesize either the monoester or the diester in high yields. nih.gov

At 30 °C: The reaction using triethyl orthoacetate as the alkoxy donor selectively yields the monoethyl ester. This selectivity is attributed to the formation of the 1,1-diethoxyethyl ester intermediate, which favors the monoesterification pathway. nih.govnih.govresearchgate.net

At Higher Temperatures: As the temperature is increased, the reaction pathway shifts to favor the formation of the diethyl ester. nih.govnih.gov At these higher temperatures, intermediate forms can lead to the formation of stable pyrophosphonates, which are then consumed to produce the diester product. nih.govnih.govresearchgate.net

The following table summarizes the effect of temperature on the esterification of a generic phosphonic acid (R-PO(OH)₂), which illustrates the principle applicable to this compound.

| Temperature | Primary Product | Key Intermediate/Pathway | Reference |

|---|---|---|---|

| 30 °C | Monoester (R-PO(OH)(OEt)) | 1,1-Diethoxyethyl ester of phosphonic acid | nih.govnih.gov |

| >30 °C (Elevated) | Diester (R-PO(OEt)₂) | Pyrophosphonate intermediates | nih.govnih.gov |

Photolysis Pathways of (4-Methoxyphenyl)methylphosphonate Derivatives

The photolysis of (4-methoxyphenyl)methylphosphonate derivatives involves distinct pathways depending on the specific substituents on the ester. UV irradiation of these compounds in a solvent like methanol (B129727) can lead to intramolecular reactions and the formation of new carbon-carbon bonds. rsc.org

For bis(4-methoxyphenyl) methylphosphonate , UV irradiation in methanol results in the formation of 4,4′-dimethoxybiphenyl as the primary product. This transformation is believed to occur through the formation of an intramolecular excimer. rsc.org

In a related derivative, 4-cyanophenyl-4-methoxyphenyl methylphosphonate , the photolysis proceeds via an intramolecular exciplex. This pathway leads to two main products: 4-cyano-4′-methoxybiphenyl and 4-cyano-2-(4′-methoxyphenyl)phenyl methylphosphonate . rsc.org Another derivative, 3-cyanophenyl-4-methoxyphenyl methylphosphonate , yields only 3-cyano-4′-methoxybiphenyl upon photolysis. rsc.org These findings indicate that the electronic nature and position of substituents on the aryl rings dictate the photolytic reaction pathway and the resulting products. rsc.org

Intramolecular Excimer Formation

An excimer, or "excited dimer," is a transient dimeric species formed when an excited-state molecule interacts with an identical ground-state molecule. Intramolecular excimer formation occurs when two aromatic moieties within the same molecule are suitably oriented to interact upon photoexcitation. This phenomenon is characterized by a broad, structureless, and red-shifted fluorescence emission compared to the monomer emission.

While the specific intramolecular excimer formation of this compound derivatives has not been extensively documented in peer-reviewed literature, the principles of this process are well-established with other aromatic chromophores, such as pyrene (B120774). For an intramolecular excimer to form, the molecule must be able to adopt a conformation where the two aromatic rings are in a co-facial arrangement, typically separated by a distance of 3-4 Å. The nature of the linker between the two chromophores plays a critical role in facilitating this arrangement.

In the context of this compound derivatives, one could envision a scenario where two such units are incorporated into a larger molecular scaffold. The phosphonic acid group, with its potential for hydrogen bonding and its steric bulk, would influence the conformational dynamics of the molecule and, consequently, the efficiency of excimer formation.

A study on electroactive polyamides containing 4,5-diphenoxypyrene units demonstrated a notable excimer emission peak centered at 475 nm in dilute NMP solutions, in addition to the characteristic pyrene monomer fluorescence. acs.org This highlights how incorporating aromatic units into a polymer backbone can facilitate excimer formation. acs.org

Table 1: General Characteristics of Monomer vs. Excimer Fluorescence

| Characteristic | Monomer Fluorescence | Excimer Fluorescence |

| Origin | Emission from a single excited molecule | Emission from an excited-state dimer |

| Emission Spectrum | Structured, sharp peaks | Broad, structureless, red-shifted |

| Concentration Dependence | Independent of concentration | Increases with concentration (intermolecular) |

| Molecular Requirement | A single chromophore | Two interacting chromophores |

Intramolecular Exciplex Formation

An exciplex, or "excited complex," is conceptually similar to an excimer but is formed from the interaction of two different types of molecules, one acting as an electron donor and the other as an electron acceptor, upon excitation of one of them. Intramolecular exciplex formation involves a molecule containing both a donor and an acceptor moiety. The resulting emission is also broad, structureless, and significantly red-shifted.

There is a lack of specific studies on the intramolecular exciplex formation involving this compound derivatives in the available scientific literature. However, the 4-methoxyphenyl (B3050149) group, with its electron-donating methoxy (B1213986) substituent, could potentially act as an electron donor in an intramolecular exciplex system if linked to a suitable electron acceptor.

For instance, research on a 1,4-dicyano-2-methylnaphthalene-N,N-dimethyl-p-toluidine dyad has shown the formation of an intramolecular exciplex upon excitation in cyclohexane (B81311) solution. researchgate.net In another study, a pyrene-TAP-pyrene trimer, where TAP (tetraazapyrene) acts as an electron acceptor, exhibited unique exciplex emission due to the close spatial arrangement of the pyrene (donor) and TAP (acceptor) units in self-assembled nanostructures. nih.gov

The formation of an exciplex can be influenced by solvent polarity. In nonpolar solvents, the exciplex emission is often observed, while in polar solvents, the formation of a solvent-separated radical ion pair might be favored, leading to quenching of the exciplex fluorescence.

Enzymatic Catalysis and Biochemical Pathways of Phosphonic Acids

Phosphonic acids are organophosphorus compounds containing a stable carbon-phosphorus (C-P) bond. This bond is resistant to chemical hydrolysis and enzymatic degradation by common phosphatases, which cleave P-O bonds. beilstein-journals.org Despite this stability, numerous microorganisms have evolved specific enzymatic pathways to metabolize phosphonates, utilizing them as a source of phosphorus, and sometimes carbon or nitrogen. researchgate.net

The bioactivity of many phosphonates stems from their ability to act as mimics of natural phosphates or carboxylates, allowing them to function as competitive inhibitors of various enzymes. nih.govnih.gov

The microbial degradation of phosphonates can occur through two primary mechanisms:

C-P Bond Cleavage via a C-P Lyase Multienzyme Complex: This pathway can degrade a wide range of phosphonates, including those with non-activated C-P bonds. The C-P lyase machinery is complex and involves multiple proteins.

Hydrolytic Cleavage: This route requires the presence of a functional group, such as a hydroxyl or amino group, adjacent to the phosphonate moiety.

A prominent example of a phosphonate biosynthetic pathway is that of 2-aminoethylphosphonate (AEP), the first natural phosphonate discovered. mdpi.com Its biosynthesis from phosphoenolpyruvate (B93156) (PEP) involves three key enzymes: d-nb.info

PEP phosphomutase: Catalyzes the intramolecular rearrangement of PEP to phosphonopyruvate (B1221233) (PnPy). d-nb.info

Phosphonopyruvate decarboxylase: Converts PnPy to phosphonoacetaldehyde (B103672) (PnAA). d-nb.info

AEP transaminase: Catalyzes the final step of converting PnAA to AEP. d-nb.info

The degradation of AEP can also proceed via a hydrolytic pathway, initiated by a transaminase to form phosphonoacetaldehyde, which is then hydrolyzed to acetaldehyde (B116499) and inorganic phosphate (B84403). nih.gov

Another well-studied phosphonate is fosfomycin, a clinically used antibiotic. researchgate.net Its biosynthesis also starts from PEP and proceeds through phosphonopyruvate and phosphonoacetaldehyde. nih.gov

While specific enzymatic pathways for the degradation of this compound are not detailed in the literature, it is plausible that microorganisms capable of degrading aromatic phosphonates could potentially metabolize it. The initial steps might involve hydroxylation of the aromatic ring or cleavage of the methoxy group before the C-P bond is targeted. The degradation of the herbicide glyphosate (B1671968) (N-phosphonomethylglycine) by some bacteria proceeds via cleavage of the C-P bond to yield sarcosine (B1681465) and phosphate, demonstrating the capability of microorganisms to break down synthetic phosphonates. nih.gov

Table 2: Key Enzymes in Phosphonate Metabolism

| Enzyme | Reaction Catalyzed | Example Pathway | Reference(s) |

| PEP phosphomutase | Phosphoenolpyruvate → Phosphonopyruvate | AEP & Fosfomycin Biosynthesis | d-nb.info |

| Phosphonopyruvate decarboxylase | Phosphonopyruvate → Phosphonoacetaldehyde | AEP & Fosfomycin Biosynthesis | nih.govd-nb.info |

| AEP transaminase | Phosphonoacetaldehyde → 2-Aminoethylphosphonate | AEP Biosynthesis | d-nb.info |

| Phosphonoacetaldehyde hydrolase | Phosphonoacetaldehyde → Acetaldehyde + Phosphate | AEP Degradation | nih.gov |

| C-P Lyase | Cleavage of the C-P bond in various phosphonates | General Phosphonate Degradation | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 4 Methoxyphenyl Methylphosphonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of (4-methoxyphenyl)methylphosphonic acid, providing precise information about the proton, carbon, and phosphorus environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy allows for the identification and characterization of the different proton environments in this compound and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), reported in Hertz (Hz), provide a detailed map of the proton structure.

In a typical ¹H NMR spectrum of a derivative, the aromatic protons on the 4-methoxyphenyl (B3050149) group appear as distinct doublets. semanticscholar.org The protons at positions 2 and 6 (ortho to the methylphosphonic acid group) typically resonate at a higher chemical shift (downfield) compared to the protons at positions 3 and 5 (meta to the methylphosphonic acid group) due to the electronic effects of the substituents. semanticscholar.org For example, in one derivative, the C(2,6)H aromatic protons appear as a doublet of doublets at δ 7.38-7.36 ppm, while the C(3,5)H aromatic protons are observed as a doublet of doublets at δ 6.90-6.87 ppm. semanticscholar.org

The methoxy (B1213986) group (-OCH₃) protons characteristically appear as a sharp singlet, as seen at δ 3.77 ppm in a reported spectrum. semanticscholar.org The proton of the P-CH group exhibits a doublet of doublets due to coupling with the phosphorus atom and any adjacent protons, with a significant coupling constant (J) indicative of the P-H interaction. semanticscholar.org For instance, a P-CH proton has been reported as a doublet of doublets between δ 5.46-5.29 ppm with a large coupling constant of 21 Hz. semanticscholar.org

Table 1: Representative ¹H NMR Data for a this compound Derivative in METHANOL-d₄ semanticscholar.org

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic C(2,6)H | 7.38-7.35 | d | 8.4 |

| Aromatic C(3,5)H | 6.90-6.86 | d | 4.2 |

| P-CH | 5.46-5.29 | dd | 21, 21 |

| -OCH₃ | 3.77 | s | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound and its derivatives. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

The carbon atoms of the aromatic ring display distinct signals. The carbon atom attached to the methoxy group (C4) and the carbon atom attached to the methylphosphonic acid group (C1) are typically found at higher chemical shifts. The remaining aromatic carbons (C2, C3, C5, C6) can also be assigned based on their expected chemical shifts and coupling to protons. The methoxy carbon (-OCH₃) gives a characteristic signal in the upfield region of the spectrum, often around 55 ppm. rsc.org The carbon of the P-CH group will show coupling to the phosphorus atom, which can be observed in the spectrum.

Table 2: Representative ¹³C NMR Data for a this compound Derivative semanticscholar.org

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| P-CH-N | 55.1 |

| -OCH₃ | 55.1 |

| C(1')H₂ ethoxy | 48.4, 49.6 |

| CH₂ alkyl | 22.5, 22.6, 29.1, 29.2, 29.4, 31.7, 36.2 |

| C(2')H₃ ethoxy | 16.1, 16.3 |

| CH₃-RS | 13.9 |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a highly specific technique for studying phosphorus-containing compounds. huji.ac.il It provides a wide chemical shift range, which makes it excellent for identifying different phosphorus species and monitoring reactions involving phosphonic acids. huji.ac.il The chemical shift of the phosphorus atom in this compound and its derivatives is characteristic of the phosphonate (B1237965) group. organicchemistrydata.org

³¹P NMR is particularly useful for monitoring the synthesis or hydrolysis of these compounds. rsc.org For example, the disappearance of a starting material's phosphorus signal and the appearance of a product's signal can be tracked over time to determine reaction completion. rsc.org The chemical shifts are typically referenced to an external standard, such as phosphoric acid (H₃PO₄) at 0.0 ppm. rsc.org The one-bond coupling between phosphorus and an attached proton (¹J P-H) is typically large, in the range of 600-700 Hz, and can be a key identifying feature in proton-coupled ³¹P NMR spectra. huji.ac.il

Table 3: Typical ³¹P NMR Chemical Shift Ranges for Related Phosphorus Compounds organicchemistrydata.orgsjtu.edu.cn

| Phosphorus Compound Type | Chemical Shift (δ) Range (ppm) |

|---|---|

| PH₃ | -240.00 |

| PPh₃ | -6.00 |

| (MeO)₃P | 140.00 |

| PCl₃ | 219.00 |

| PBr₃ | 227.00 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of this compound and its derivatives by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like phosphonic acids. nih.gov It allows for the determination of the molecular weight of the compound with high accuracy. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary.

For this compound, ESI-MS in negative ion mode would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed. High-resolution ESI-MS can provide the exact mass of the molecule, which can be used to confirm its elemental composition. uci.edu For instance, a derivative of this compound showed a molecular ion peak at m/z 450 (M+1). semanticscholar.org

Due to the low volatility of phosphonic acids, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. oup.com Therefore, a derivatization step is necessary to convert the nonvolatile phosphonic acid into a more volatile and thermally stable derivative. tcichemicals.com Common derivatization methods include silylation and alkylation. jfda-online.comnih.gov

Trimethylsilylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used technique. oup.comtcichemicals.com These reagents react with the acidic protons of the phosphonic acid and any other active hydrogens to form trimethylsilyl (B98337) (TMS) esters, which are amenable to GC-MS analysis. oup.com

The resulting mass spectra of the derivatized products provide valuable structural information through characteristic fragmentation patterns. nih.gov For example, the cleavage of the C-P bond and the loss of silyl (B83357) groups can generate specific fragment ions that help in the identification of the original phosphonic acid. nih.gov The analysis of these fragments, combined with the retention time from the gas chromatograph, allows for the sensitive and specific detection and identification of this compound, even in complex mixtures. nih.govmdpi.com

Table 4: Common Derivatization Reagents for GC-MS Analysis of Phosphonic Acids jfda-online.comresearchgate.net

| Reagent | Abbreviation | Target Functional Groups | Comments |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH | Powerful silylating agent, volatile by-products. oup.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂, -SH | Very powerful silylating agent, suitable for hindered groups. nih.gov |

| Trimethylsilyldiazomethane | TMS-DM | -COOH | Specifically methylates carboxylic acids. mdpi.com |

| Pentafluorobenzyl Bromide | PFBBr | -COOH, -OH | Forms electron-capturing derivatives for sensitive detection by NICI-MS. mdpi.com |

Applications of 4 Methoxyphenyl Methylphosphonic Acid in Interdisciplinary Research

Biological and Medicinal Chemistry Research

The investigation of organophosphorus compounds, such as (4-methoxyphenyl)methylphosphonic acid and its derivatives, holds a significant place in medicinal chemistry. These compounds are recognized for their potential as enzyme inhibitors, leveraging their structural similarities to the transition states of enzymatic reactions involving phosphate (B84403) groups.

Derivatives of this compound have been synthesized and evaluated as potential inhibitors of phosphatases, a broad class of enzymes that cleave phosphate groups from substrates. nih.govsemanticscholar.org Research has focused on modifying the core structure to enhance inhibitory potency and understand the structural requirements for effective enzyme binding. nih.gov

A primary focus of research has been the inhibition of Purple Acid Phosphatases (PAPs), which are binuclear metallo-hydrolases found in various mammals, plants, and bacteria. nih.govsemanticscholar.orguq.edu.au In mammals, PAP is linked to bone resorption, making it a therapeutic target for bone-related disorders like osteoporosis. semanticscholar.orgnih.gov Consequently, developing effective PAP inhibitors is an active area of pharmaceutical research. uq.edu.aunih.gov Studies have investigated derivatives of alkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid as potent inhibitors of PAP. nih.govsemanticscholar.org

Development of Enzyme Inhibitors

Purple Acid Phosphatase (PAP) Inhibition Studies

Structure-Activity Relationships (SAR) for Inhibitory Potency (e.g., Influence of Alkyl Chain Length)

The inhibitory effectiveness of alkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivatives against rkbPAP is directly related to their chemical structure, particularly the length of the alkyl chain attached to the molecule. nih.govsemanticscholar.org Enzyme kinetic data demonstrate that the inhibitory potency improves as the alkyl chain length increases. uq.edu.aunih.govresearchgate.net A derivative featuring a hexadecyl chain was identified as the most active inhibitor in one study, showing significantly higher potency compared to derivatives with shorter alkyl chains, such as the dodecyl derivative. nih.govsemanticscholar.org This relationship underscores the importance of the hydrophobic alkyl chain in the inhibitor's interaction with the enzyme.

Table 1: Inhibitory Potency of this compound Derivatives against rkbPAP

| Derivative (by alkyl chain) | Inhibition Constant (Ki) | Relative Potency |

|---|---|---|

| Hexadecyl Derivative | 1.1 µM nih.govsemanticscholar.org | Most Potent |

Mechanistic Insights into Enzyme Inhibition Modes (e.g., Mixed-Mode, Non-Competitive)

Kinetic studies have provided insights into the mechanisms by which these phosphonic acid derivatives inhibit rkbPAP. The mode of inhibition was found to vary depending on the specific structure of the inhibitor. nih.govsemanticscholar.org The most potent hexadecyl derivative was shown to inhibit the enzyme through a mixed-mode mechanism. nih.govuq.edu.aunih.gov This suggests that the inhibitor binds to a site near the enzyme's active site and shows partial competition with the substrate. nih.gov In contrast, the dodecyl derivative was determined to be an efficient non-competitive inhibitor, indicating that it binds to a site distinct from the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. semanticscholar.orguq.edu.aunih.govresearchgate.net

Table 2: Inhibition Modes of this compound Derivatives against rkbPAP

| Derivative (by alkyl chain) | Inhibition Mode | Mechanism Description |

|---|---|---|

| Hexadecyl Derivative | Mixed-Mode semanticscholar.orguq.edu.aunih.gov | Inhibitor binds near the active site, partially competing with the substrate. nih.gov |

Current research on the inhibitory activity of this compound and its alkylsulfonamido derivatives has been predominantly focused on Purple Acid Phosphatase. nih.govsemanticscholar.orgresearchgate.net The available studies highlight its potential as a scaffold for developing PAP inhibitors. nih.gov While phosphatases represent a large and diverse family of enzymes, the specific inhibitory effects of these compounds on other types of phosphatases have not been extensively detailed in the reviewed literature.

Materials Science and Engineering Research

The phosphonic acid group is highly effective at modifying surfaces, particularly metal oxides, leading to applications in electronics and materials engineering.

Self-assembled monolayers (SAMs) are highly ordered organic films that form spontaneously on solid surfaces, allowing for the precise tuning of surface properties at the molecular level. researchgate.net Phosphonic acid-based SAMs are increasingly utilized for the modification of oxide surfaces in various applications, including electronic sensors and devices. nih.gov These monolayers are valued for their ability to create well-defined and stable films. nih.gov

Phosphonic acids (R-PO₃H₂) are particularly effective anchoring groups for hydroxylated surfaces, such as metal oxides. specificpolymers.com The adhesion mechanism involves an initial coordination of the phosphoryl oxygen (P=O) to the surface, which makes the phosphorus atom more electrophilic. specificpolymers.com This is followed by a heterocondensation reaction with the surface hydroxyl groups, resulting in the formation of strong, covalent P-O-metal bonds. specificpolymers.com These phosphonate-based monolayers exhibit greater resistance to hydrolysis compared to those derived from silanes or carboxylic acids, making them highly stable and robust for long-term applications. specificpolymers.com

The ability of phosphonic acids to form stable, well-oriented SAMs on conductive oxides is leveraged in organic electronic devices. nrel.gov In the field of photovoltaics, researchers have used alkylphosphonic acid ω-ammonium chlorides to significantly improve the performance and stability of perovskite solar cells. researchgate.netresearchgate.net One study utilized butylphosphonic acid 4-ammonium chloride as an additive in a one-step solution-processing method. researchgate.netresearchgate.net The additive acts as a molecular crosslinker between adjacent perovskite grains, binding to the surface through strong hydrogen bonds involving its phosphonic acid (–PO(OH)₂) and ammonium (B1175870) (–NH₃⁺) groups. researchgate.netresearchgate.net This crosslinking enhances the cohesion of the perovskite film, facilitates its incorporation into the mesoporous TiO₂ scaffold, and improves moisture resistance. researchgate.netresearchgate.net The result is a substantial increase in power conversion efficiency (PCE) and enhanced long-term stability of the device. researchgate.netresearchgate.net

Table 2: Performance Enhancement of Perovskite Solar Cells with Phosphonic Acid Additive

| Device Configuration | Power Conversion Efficiency (PCE) | Stability Note |

|---|---|---|

| Control (without additive) | 8.8% | Completely decayed under 55% humidity. researchgate.netresearchgate.net |

This table illustrates the significant improvement in photovoltaic performance and stability of perovskite solar cells upon the introduction of a phosphonic acid-based crosslinking agent. researchgate.netresearchgate.net

Self-Assembled Monolayers (SAMs) for Surface Modification

Influence of Phosphonic Acid Molecular Structure on Adsorption Behavior and Film Stability

The molecular structure of phosphonic acids plays a critical role in their adsorption behavior on metal oxide surfaces and the subsequent stability of the resulting self-assembled monolayers (SAMs). The phosphonic acid headgroup (–PO(OH)₂) is a robust anchor for a wide range of oxide surfaces, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and iron oxides. nih.govnih.gov This strong interaction is a key reason why phosphonate-based SAMs are often more stable than those formed from thiols or silanes, particularly under ambient or aqueous conditions. nih.govresearchgate.net

The binding of the phosphonic acid to the metal oxide surface can occur through several modes: monodentate, bidentate, and tridentate, involving one, two, or all three oxygen atoms of the phosphonate (B1237965) group, respectively. uba.aracs.orgresearchgate.netnih.gov The specific binding geometry depends on factors such as the nature of the substrate, surface coverage, and the molecular structure of the adsorbing molecule. uba.aracs.org For instance, on rutile TiO₂(110), phosphonic acids have been observed to bind in a mixed monodentate and bidentate mode. uba.ar The stability of these bonds is significant, with the P-O bond energy being approximately 80 kcal/mol. nih.gov

The organic substituent attached to the phosphorus atom, in this case, the (4-methoxyphenyl)methyl group, significantly influences the properties of the resulting film. The structure of this organic tail affects the packing density, ordering, and stability of the monolayer. Systematic variations in the molecular structure of phosphonic acids, including alkyl and phenyl phosphonic acids, have demonstrated different steady-state adsorption modes on surfaces like aluminum. researchgate.net The stability of these films can be compared to other common surface modifiers, as shown in the table below.

Table 1: Stability of Self-Assembled Monolayers with Different Headgroups on Various Metal and Alloy Oxides

| Headgroup | Substrates Forming Stable Film After Rinsing | Substrates Forming Stable Film After Sonication |

|---|---|---|

| Phosphonic Acid | SS316L, Fe, Cr, Ni, Mo, Mn, Ti, Nitinol | SS316L, Fe, Cr, Ni, Mo, Mn, Ti, Nitinol |

| Sulfonic Acid | SS316L, Fe, Cr, Ni, Mo, Mn, Ti, Nitinol | SS316L |

| Carboxylic Acid | SS316L, Fe | SS316L, Fe |

| Hydroxamic Acid | SS316L, Fe, Cr, Ni, Mo, Ti, Nitinol | None |

Data sourced from a comparative study on the stability of organic acid films. nih.gov

Functionalization of Surfaces and Hybrid Materials Design

This compound is a valuable molecule for the functionalization of surfaces and the design of hybrid organic-inorganic materials. semanticscholar.org Its bifunctional nature, with a phosphonic acid group at one end and a methoxyphenyl group at the other, allows it to act as a molecular linker between an inorganic substrate and an organic functional layer.

The phosphonic acid group serves as a strong and stable anchor to various metal oxide surfaces. nih.govmdpi.com This covalent attachment is more robust than the bonds formed by thiols on gold and can be more reliable than silane (B1218182) chemistry, which sometimes suffers from polymerization issues. nih.govmdpi.com The result is a well-defined, often densely packed, self-assembled monolayer (SAM) that modifies the surface properties of the underlying material. researchgate.net The methoxyphenyl tail group dictates the new surface chemistry. For example, the presence of the methoxy (B1213986) groups can alter the hydrophobicity of the surface. researchgate.net This surface modification is a cornerstone of applications in electronics, sensors, and biomaterials.

In the design of hybrid materials, this compound can be used in conjunction with other precursors, such as organically modified alkoxysilanes. researchgate.net By reacting with metal oxides or other inorganic components, it incorporates organic functionality directly into the material's structure. For example, organic-inorganic silicophosphate and silicophenylphosphite hybrid materials have been successfully synthesized via condensation reactions between alkoxysilanes and phosphonic acids. researchgate.net These solventless, low-temperature methods can produce durable hybrid materials. researchgate.net The (4-methoxyphenyl)methyl group can impart specific optical or electronic properties to the hybrid material or serve as a point for further chemical modification.

Catalysis Research

The phosphonic acid functional group is a key feature in the design of various catalysts, and compounds like this compound are potential candidates for several catalytic applications. semanticscholar.org

Brønsted Acid Catalysis

Phosphonic acids are significantly more acidic than their corresponding carboxylic acids. d-nb.info This increased acidity allows them to function as effective Brønsted acid catalysts in various organic transformations. d-nb.info They have been successfully employed in reactions such as the depolymerization of cellulose (B213188) and the synthesis of dihydropyrimidine (B8664642) derivatives. d-nb.info As a member of this class, this compound possesses the requisite acidity to catalyze acid-mediated reactions. The methoxyphenyl group could potentially influence the catalyst's performance by modulating its solubility in different reaction media or through electronic effects that fine-tune its acidic strength.

Organocatalysis Applications

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org Phosphonic acids and their salts have found a place in this rapidly growing field. d-nb.infonih.gov For instance, the monosodium salts of phosphonic acids have been used as organocatalysts for Michael addition reactions. d-nb.infonih.gov this compound or its corresponding salt could be explored for similar applications. The organic framework, particularly the methoxyphenyl group, provides a scaffold that could be modified to create more complex, chiral organocatalysts for asymmetric synthesis, a major focus of modern organocatalysis. beilstein-journals.orgbeilstein-journals.org

Development of Water-Soluble Catalysts

A significant challenge in catalysis is the separation of the catalyst from the reaction products, particularly in liquid-phase reactions. One effective strategy is to design catalysts that are soluble in water, allowing for easy separation from water-insoluble organic products. The phosphonic acid group is instrumental in this regard. d-nb.infonih.gov While phosphonic acids themselves are often sparingly soluble in organic solvents, they are highly soluble in water, especially when deprotonated in basic media to form phosphonate salts. nih.govwikipedia.org This property has been exploited to create water-soluble ligands for metal catalysts and to render organic molecules water-soluble. d-nb.inforesearchgate.net Therefore, this compound could be used to impart water solubility to more complex catalytic structures, facilitating catalyst recovery and recycling in aqueous biphasic catalysis.

Table 2: Selected Catalytic Applications of the Phosphonic Acid Functional Group

| Catalysis Type | Application Example | Role of Phosphonic Acid | Reference |

|---|---|---|---|

| Brønsted Acid Catalysis | Depolymerization of cellulose; Synthesis of dihydropyrimidines | Provides the acidic site for proton transfer | d-nb.info |

| Organocatalysis | Michael addition reactions | Acts as the catalytic species (as a salt) | d-nb.infonih.gov |

| Water-Soluble Catalysis | Biphasic hydrogenation of olefins and arenes | Increases water solubility of the catalyst for easy separation | researchgate.net |

Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. This compound possesses structural features that make it a molecule of interest for supramolecular research.

The phosphonic acid group itself is a powerful hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (from the P-OH groups) and acceptor (at the P=O oxygen). This allows for the formation of well-defined hydrogen-bonded networks in the solid state or in solution. Furthermore, the phosphonic acid group's ability to enhance water solubility has been used to modify supramolecular assemblies like calixarenes for aqueous applications. d-nb.infonih.gov

The (4-methoxyphenyl)methyl tail group also contributes significantly to potential supramolecular interactions. The aromatic ring can participate in several non-covalent interactions that are fundamental to molecular recognition and self-assembly:

π-π Stacking: Face-to-face or offset stacking of the phenyl rings.

C-H···π Interactions: The interaction of C-H bonds with the electron-rich face of the aromatic ring. researchgate.net

C-H···O Interactions: The methoxy group's oxygen atom can act as a hydrogen bond acceptor for C-H donors. researchgate.net

These varied interactions suggest that this compound can self-assemble into complex, ordered supramolecular structures. The interplay between the strong hydrogen bonding of the phosphonic acid headgroups and the weaker, but directionally significant, interactions of the methoxyphenyl tails can lead to the formation of tapes, sheets, or other higher-order aggregates. The self-assembly of phosphonic acids into monolayers on surfaces is itself a prime example of two-dimensional supramolecular chemistry. nih.govresearchgate.net The study of these interactions is crucial for designing new materials with tailored properties based on predictable molecular self-organization.

Design of Host-Guest Complexes and Molecular Recognition Systems

The principles of host-guest chemistry, which involve the selective binding of a "guest" molecule to a "host" molecule, are fundamental to creating sophisticated molecular recognition systems. orientjchem.org These systems are pivotal in catalysis, drug delivery, and chemical sensing. orientjchem.orgwikipedia.orgnih.gov The structure of this compound, with its aromatic ring and phosphonate group, provides potential sites for non-covalent interactions, which are the cornerstone of molecular recognition. orientjchem.org

Research into derivatives of this compound has provided insights into its capacity for molecular recognition. A study on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives demonstrated their role as inhibitors of purple acid phosphatases (PAPs). semanticscholar.orgnih.gov These enzymes are implicated in bone resorption, making them a target for anti-osteoporotic drugs. nih.gov The study revealed that these derivatives, particularly those with longer alkyl chains, act as potent inhibitors. Molecular modeling of the enzyme-inhibitor complexes indicated that the inhibitor binds in the vicinity of the enzyme's active site, showcasing a clear instance of molecular recognition driven by the structural features of the this compound backbone. semanticscholar.orgnih.gov

The following table summarizes the inhibitory activity of various synthesized derivatives of this compound against red kidney bean purple acid phosphatase (rkbPAP).

| Compound | Alkyl Chain Length | Inhibition Constant (Ki) in µM | Inhibition Type |

| 4a | Hexyl | - | - |

| 4c | Dodecyl | - | Noncompetitive |

| 4d | Hexadecyl | 1.1 | Mixed |

Data sourced from a study on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives. nih.gov The specific Ki value for compounds 4a and 4c were not provided in the abstract.

While direct research on the design of host-guest complexes with this compound as the primary host is not extensively documented, the demonstrated ability of its derivatives to specifically interact with biological macromolecules underscores its potential in this domain. The aromatic methoxyphenyl group can engage in π-π stacking and hydrophobic interactions, while the phosphonic acid group is a strong hydrogen bond donor and acceptor, and can also participate in ionic interactions. nih.gov These features are highly desirable in the design of synthetic receptors for various guest molecules.

Formation of Supramolecular Assemblies (e.g., Catanionic Aggregates)

Supramolecular chemistry involves the spontaneous association of molecules into larger, well-defined structures through non-covalent interactions. nih.govresearchgate.net Phosphonic acids, due to their strong hydrogen-bonding capabilities, are known to form self-assembling supramolecular structures. nih.gov When combined with lipophilic amines, they can form catanionic supramolecular aggregates. nih.gov

This compound possesses an amphiphilic character, with the hydrophilic phosphonic acid head and a more hydrophobic methoxyphenyl tail. This structure is conducive to self-assembly in aqueous solutions. Amphiphilic molecules can form various aggregates, such as micelles and vesicles, which have applications in drug delivery, as nanoreactors, and in materials science. mdpi.comrsc.org

While specific studies detailing the formation of catanionic aggregates with this compound are limited, the general behavior of amphiphilic phosphonic acids suggests its potential to form such structures. nih.govnih.gov The interaction between the anionic phosphonate head group and a cationic surfactant (e.g., a quaternary ammonium salt) could lead to the formation of catanionic vesicles or other aggregates. The properties of these assemblies, such as their size, charge, and stability, could be tuned by varying the ratio of the anionic and cationic components.

The formation of mixed self-assembled monolayers of phosphonic acids with different alkyl chain lengths has been investigated, demonstrating that these molecules can form stable, mixed structures without phase separation. researchgate.net This suggests that this compound could potentially be incorporated into mixed supramolecular systems, allowing for the fine-tuning of the properties of the resulting material.

Environmental Research

The presence and fate of organophosphonates in the environment are of increasing interest due to their use in various industrial and agricultural applications. nih.gov Research in this area is crucial for understanding their environmental impact and for developing remediation strategies.

Application in Removal of Trace Elements from Aqueous Solutions

The contamination of water sources with heavy metal ions is a significant environmental problem. researchgate.net Phosphonic acids and their derivatives have shown promise as effective chelating agents for the removal of these toxic elements from aqueous solutions. nih.gov The phosphonate group can coordinate with metal ions, leading to the formation of stable complexes that can be separated from the water. researchgate.net

Materials functionalized with phosphonate groups, such as phosphonate metal-organic frameworks (MOFs), have been developed for the adsorption of heavy metals. researchgate.netrsc.org For instance, nickel-phosphonate MOFs have been shown to be effective in removing Cr(VI) from aqueous solutions. researchgate.net The adsorption efficiency is influenced by factors such as pH, contact time, and the initial concentration of the metal ions. researchgate.net

Although direct application of this compound for trace element removal is not widely reported, its inherent structure suggests potential in this area. The phosphonic acid group provides a strong binding site for metal ions. The compound could be used to functionalize adsorbent materials, such as silica (B1680970) or polymers, to create selective sorbents for heavy metal remediation. The methoxyphenyl group might also influence the selectivity and efficiency of metal ion binding.

The table below presents the adsorption efficiency of different nickel-phosphonate MOFs for the removal of Cr(VI) from aqueous solutions.

| Adsorbent Material | Adsorption Efficiency Order for Cr(VI) |

| Ni-CP (Nickel-Carboxyphosphonate) | Lowest |

| Ni-Gly (Nickel-N,N-bis(phosphonomethyl)glycine) | Intermediate |

| Ni-VP (Nickel-Vinylphosphonate) | Highest |

Data derived from a study on heavy metal removal by phosphonate metal-organic frameworks. researchgate.net

This data highlights the potential of phosphonate-based materials in environmental remediation. Further research could explore the synthesis and application of materials functionalized with this compound for the targeted removal of specific trace elements.

Ecological Significance in Natural Phosphorus Biogeochemical Cycles

The phosphorus cycle is a fundamental biogeochemical process that governs the availability of this essential nutrient in terrestrial and aquatic ecosystems. wikipedia.orgresearchgate.net While phosphate is the most common form of phosphorus, organophosphonates, characterized by a stable carbon-phosphorus (C-P) bond, represent a significant component of the organic phosphorus pool. nih.govnih.gov

Microorganisms play a crucial role in the cycling of phosphonates, with many being able to cleave the C-P bond to utilize the phosphorus. nih.gov This process is a key part of the marine phosphorus redox cycle. ifremer.frmit.edu The degradation of phosphonates can release phosphate, making it available to other organisms, and can also be a source of methane (B114726) in the case of methylphosphonate. nih.govnih.gov

The ecological significance of aromatic phosphonates like this compound in the natural phosphorus cycle is an area that warrants further investigation. Anthropogenic phosphonates can enter the environment and accumulate due to the high stability of the C-P bond. nih.gov Understanding the microbial degradation pathways of these compounds is essential for assessing their environmental fate and impact. The methoxy group on the phenyl ring of this compound may influence its bioavailability and the microbial communities capable of its degradation. Research into the microbial metabolism of such aromatic phosphonates will provide a more complete picture of the phosphorus biogeochemical cycle and the role of xenobiotic compounds within it.

Computational Chemistry and Molecular Modeling Studies of 4 Methoxyphenyl Methylphosphonic Acid

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule, or ligand, binds to a receptor, such as a protein or enzyme. These methods are crucial in drug discovery and design, providing a molecular-level view of the interactions that govern biological activity.

Computational studies have been instrumental in identifying and characterizing the interactions of (4-methoxyphenyl)methylphosphonic acid derivatives with biological targets. A notable example is their role as inhibitors of purple acid phosphatases (PAPs). nih.gov PAPs are metalloenzymes implicated in bone metabolism, making them an attractive target for developing drugs against conditions like osteoporosis. nih.gov

Molecular docking studies have been performed on a series of (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acids to investigate their inhibitory effects on red kidney bean purple acid phosphatase (rkbPAP), which serves as a model for human PAP. nih.govnih.gov These simulations predict how the inhibitor molecules fit into the active site of the enzyme. The results of these studies indicate that the phosphonic acid scaffold is a key feature for binding and inhibition. nih.gov The potency of these inhibitors was found to be influenced by the length of the alkyl chain attached to the sulfonamide group, with longer chains leading to stronger inhibition. nih.gov

The primary interactions predicted by these models involve the binuclear metal center of the enzyme and key amino acid residues within the active site. The docking simulations help in rationalizing the observed inhibitory constants (Ki) and provide a structural basis for the mechanism of inhibition, which can be noncompetitive or mixed-mode depending on the specific derivative. nih.gov